molecular formula C11H9NO B1295529 Phenol, 4-(3-pyridinyl)- CAS No. 68223-13-2

Phenol, 4-(3-pyridinyl)-

Cat. No. B1295529
CAS RN: 68223-13-2
M. Wt: 171.19 g/mol
InChI Key: WQTVIWDQIXIEOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyridinyl-phenol derivatives has been explored through different chemical reactions. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, were synthesized using a low-temperature aryl bromide-to-alcohol conversion, among other steps . Another study reported the synthesis of a pyridine-containing aromatic diamine monomer, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, through a modified Chichibabin reaction followed by a reduction process . Additionally, a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized and displayed intense fluorescence, indicating their potential as organic dyes . The synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers was achieved through a one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and phenols, utilizing transition metal catalysis .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic methods. For example, novel polyimides derived from the aforementioned diamine monomer were found to be predominantly amorphous based on wide-angle X-ray diffraction measurements . The structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was analyzed using FTIR, NMR, and UV-Vis spectrometry, supported by computational studies . The structure and tautomeric properties of 2-(3-pyridylmethyliminomethyl)phenol were determined by X-ray crystallography, NMR, UV, and IR spectroscopy .

Chemical Reactions Analysis

The reactivity of these compounds has been studied in various contexts. The pyridinols synthesized in one study were tested for their reactivity toward peroxyl radicals, revealing their effectiveness as antioxidants . In another study, the binding behavior of a quaternized silicon(IV) phthalocyanine complex to bovine serum albumin (BSA) and DNA was investigated, showing an improvement in photophysical and photochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively investigated. The novel polyimides mentioned earlier displayed high solubility in polar solvents, high glass transition temperatures, and excellent thermal stability . The emissive properties of the tetrahydro(imidazo[1,5-a]pyridin-3-yl)phenols were characterized by their large Stokes shift and high quantum yields . The oxidative polycondensation of 4-[(pyridin-3-ylimino)methyl]phenol was studied, and the resulting oligomer exhibited higher thermal stability compared to the monomer . The antinociceptive activity and opioid receptor profiles of certain phenol derivatives were also determined, providing insights into their potential medicinal applications .

Case Studies

Several case studies have been highlighted in the research. For instance, the novel polyimides synthesized from the pyridine-containing diamine monomer showed outstanding mechanical properties, which could be relevant for industrial applications . The large Stokes shift organic dyes synthesized in another study could have applications in fluorescence-based technologies . The study of the quaternized silicon(IV) phthalocyanine complex provided insights into its potential use in photodynamic therapy due to its binding behavior with BSA and DNA .

Scientific Research Applications

  • Pyridinium Salts

    • Scientific Field : Organic Chemistry
    • Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
    • Methods of Application : This involves synthetic routes and reactivity studies of pyridinium salts .
    • Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Phenolic Antioxidants

    • Scientific Field : Food Chemistry
    • Application Summary : Phenolic compounds have applications as antioxidants in foods, used in dairy products, and as food additives .
    • Methods of Application : Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals. The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
    • Results or Outcomes : Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
  • Phenolic Compounds in Industrial Applications

    • Scientific Field : Industrial Chemistry
    • Application Summary : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to great interest in their use by several industries .
    • Methods of Application : The application of these compounds in industry faces some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
    • Results or Outcomes : Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms .
  • Pyridinium Salts in Biological Issues Related to Gene Delivery

    • Scientific Field : Biotechnology
    • Application Summary : Pyridinium salts have applications in biological issues related to gene delivery .
    • Methods of Application : This involves the use of pyridinium salts in gene delivery systems .
    • Results or Outcomes : Pyridinium salts have shown potential in gene delivery, but more research is needed to fully understand and optimize this application .
  • Phenolic Compounds in Cosmetics

    • Scientific Field : Cosmetic Science
    • Application Summary : Phenolic compounds are used in cosmetics due to their antioxidant properties. They can protect the skin from oxidative stress, which can lead to premature aging .
    • Methods of Application : These compounds are often included in skincare products such as creams and lotions .
    • Results or Outcomes : The use of phenolic compounds in cosmetics has been shown to improve skin health and appearance .
  • Pyridinium Salts in Material Science

    • Scientific Field : Material Science
    • Application Summary : Pyridinium salts have applications in material science, particularly in the creation of new materials with unique properties .
    • Methods of Application : This involves the use of pyridinium salts in the synthesis of new materials .
    • Results or Outcomes : Pyridinium salts have shown potential in material science, but more research is needed to fully understand and optimize this application .

Safety And Hazards

While specific safety and hazards information for “Phenol, 4-(3-pyridinyl)-” was not found, phenols in general can cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

properties

IUPAC Name

4-pyridin-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTVIWDQIXIEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218398
Record name Phenol, 4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-(3-pyridinyl)-

CAS RN

68223-13-2
Record name Phenol, 4-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

26.8 g of 4-bromophenol was taken under protective gas in 1000 ml of dioxane, mixed with 90 g 3-tributylstannylpyridine [preparation according to litt.: Org. Magn. Resonance, 7 (1975), 610] and 11.1 g of bis-(triphenylphosphine)-palladium(II) chloride and refluxed for 15 hours. After concentration by evaporation in a vacuum and purification on silica gel, 15.92 g of the above compound is isolated.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
catalyst
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tetrakis(triphenylphosphine)palladium (139 mg, 0.12 mmol) was added to a flask containing 4-bromophenol (519 mg, 3.0 mmol), 3-pyridyl boronic acid (553 mg, 4.5 mmol) and sodium carbonate (1.27 g, 12.0 mmol). The flask was flushed with nitrogen and ethanol (6 mL) and water (0.6 mL) were added. The mixture was placed in an oil bath at 80° C. for 16 h. Upon cooling to RT the mixture was partitioned between water and chloroform. The aqueous layer was extracted with chloroform (3×) and the combined organic layers were dried (Na2SO4), filtered and concentrated. The crude residue was purified by chromatography (Biotage, 40S) eluting with 50% ethyl acetate in hexanes to afford 165 mg (32%) of 4-pyridin-3-yl-phenol as a white solid: mp=194.6° C., MS (Cl) m/z 172.1 (M+1).
Quantity
519 mg
Type
reactant
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-(4-Benzyloxy-phenyl)-pyridine 1.15 g, 4.4 mmol) in EtOH/THF (10 mL/25 mL) was treated with 10% Pd on carbon (1.5 g) over period of 48 h at rt under H 2 balloon, Reaction mixture was filtered through Celite and concentrated to obtain the product (700 mg, 93%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

Prepared according to the method as described in Example 33b) from 3-(4-methoxyphenyl)pyridine (2.5 g), 48% aqueous hydrobromic acid (25 ml) and acetic acid (25 ml) to give the sub-title compound as a pale orange solid (1.68 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Using the procedure described above, 3-(4'-aminophenyl)pyridine (10.0 g, 0.059 mol) is converted to the phenol. A total of 7.66 g of product is obtained, after chromatography, which is then recrystallized from acetone-hexane to give 6.52 g (65% of theory) of off-white crystals which have as melting point of 202°-203° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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